4-Amino-3,5-dichlorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Energetic Materials Research

Scientific Field: Energetic Materials Research

Summary of the Application: PDNAP is used as an energetic combustion catalyst in solid propellants.

Methods of Application or Experimental Procedures: The structure of PDNAP was characterized using IR spectroscopy, elemental analysis, TG, and DSC.

Results or Outcomes: The peak temperature on the DSC curve was found to be 319.2 °C. IR spectroscopy showed that PDNAP converts to PbO during the decomposition process.

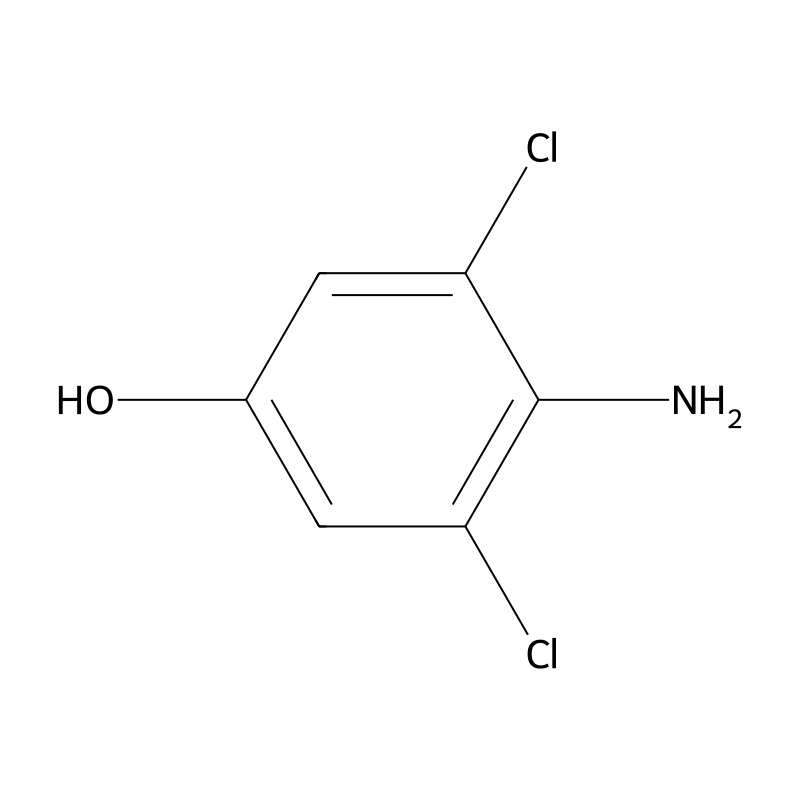

4-Amino-3,5-dichlorophenol is a relatively obscure organic compound with the chemical formula C6H5Cl2NO. Limited information is available regarding its origin or specific significance in scientific research []. However, based on its structure, it can be classified as an aromatic amine due to the presence of an amino group (NH2) attached to an aromatic ring with two chlorine substituents.

Molecular Structure Analysis

The key feature of 4-Amino-3,5-dichlorophenol's structure is the aromatic ring. This six-membered carbon ring with alternating single and double bonds exhibits stability due to delocalized electrons. The presence of two chlorine atoms (Cl) at positions 3 and 5 of the ring introduces electron-withdrawing character, potentially affecting the reactivity of the molecule []. The amino group at position 4 is another crucial feature. It donates electrons into the ring system, potentially influencing its properties compared to unsubstituted chlorophenols.

Chemical Reactions Analysis

- Synthesis: One possible synthetic route could involve the nitration of 3,5-dichloroaniline, followed by reduction of the nitro group to an amino group [].

- Reactions: The amino group can participate in various reactions, such as acylation (reaction with carboxylic acid derivatives) or alkylation (reaction with alkylating agents) to form new derivatives. The presence of chlorine atoms might influence the reactivity compared to similar compounds without these substituents.

Due to the lack of specific research, providing balanced chemical equations for these reactions is not possible.

Physical And Chemical Properties Analysis

- Physical Properties: It is likely a solid at room temperature with a relatively high melting point due to the presence of the aromatic ring. Solubility might be dependent on the polarity of the solvent, with some solubility in organic solvents and limited solubility in water due to the combined effect of the hydrophobic aromatic ring and the hydrophilic amino group.

- Chemical Properties: The presence of the chlorine atoms might make the molecule slightly acidic due to their electron-withdrawing effect. The amino group can participate in acid-base reactions, acting as a weak base.

- Nitration: The introduction of nitro groups can occur at the ortho or para positions relative to the amino group.

- Reduction: The nitro groups can be reduced to amino groups, potentially yielding 4-amino-3,5-diaminophenol.

- Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds.

The general reaction for nitration can be represented as follows:

Research indicates that 4-amino-3,5-dichlorophenol exhibits acute toxicities in cell cultures, suggesting potential risks associated with exposure. It has been studied for its effects on various biological systems, including its role as a decoupling agent in mitochondrial respiration. The compound's toxicity profile necessitates careful handling and assessment in laboratory settings .

Several methods have been developed for synthesizing 4-amino-3,5-dichlorophenol:

- Diazotization and Coupling: A common method involves diazotization of sulfanilic acid followed by coupling with m-chlorophenol. This process typically requires controlling temperature and reaction times to optimize yield .

- Hydroxylation: Hydroxylation of dichlorinated phenolic precursors can also yield the desired compound through specific reaction conditions that favor the formation of hydroxyl groups .

- Reduction Reactions: Reduction of corresponding nitro compounds or azo intermediates can lead to the formation of 4-amino-3,5-dichlorophenol as well.

4-Amino-3,5-dichlorophenol is utilized in various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Agrochemicals: The compound is used in formulating pesticides and herbicides due to its biological activity.

- Dyes and Pigments: Its chemical properties allow it to be used in dye manufacturing processes.

Studies on 4-amino-3,5-dichlorophenol interactions reveal its potential effects on biological systems. The compound has been shown to interact with mitochondrial functions, impacting energy metabolism. Research has also explored its role in photocatalytic degradation processes, indicating its utility in environmental applications .

In comparing 4-amino-3,5-dichlorophenol with similar compounds, several notable analogs include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-3-chlorophenol | One chlorine atom | Less toxic than 4-amino-3,5-dichlorophenol |

| 2-Amino-4-chlorophenol | Chlorine at position 4 | Different substitution pattern |

| 4-Amino-2,6-dichlorophenol | Two chlorine atoms at positions 2 and 6 | Higher reactivity due to multiple chlorines |

These compounds share similarities in structure but differ significantly in their reactivity and biological activity profiles.

Chlorination and fluorination reactions are central to the synthesis of 4-amino-3,5-dichlorophenol. Key pathways include:

Direct Chlorination of Aminophenols:

4-Aminophenol undergoes chlorination in chlorinated solvents such as chlorobenzene or glacial acetic acid. For example, chlorine gas is introduced into a solution of 4-aminophenol at 110°C, yielding 4-amino-3,5-dichlorophenol with 98% purity after solvent distillation. Fluorination is less common but can be achieved using fluorinating agents like hydrogen fluoride in controlled conditions, though this method is less industrially favored due to handling challenges.Electrophilic Aromatic Substitution:

Nitrophenol derivatives are chlorinated at the meta and para positions using chlorine gas in the presence of Lewis acids (e.g., FeCl₃). Subsequent reduction of nitro groups to amines yields the target compound.

Table 1: Representative Chlorination Conditions

| Starting Material | Solvent | Temperature | Catalyst | Yield | Source |

|---|---|---|---|---|---|

| 4-Aminophenol | Chlorobenzene | 110°C | None | 98% | |

| 3,5-Dichlorophenol | Glacial Acetic Acid | 5°C | Cl₂ in AcOH | 86% |

Amination Reactions and Catalyst Systems

Amination strategies focus on introducing or preserving the amino group during synthesis:

Catalytic Hydrogenation:

Nitro precursors (e.g., 3,5-dichloro-4-nitrophenol) are reduced using hydrogen gas and catalysts like Raney Nickel or platinum on carbon. Acidic conditions (e.g., HCl or acetic acid) suppress dehalogenation, achieving yields >95%.Microchannel Reactor Systems:

Diazotization of 4-amino-3-chlorophenol derivatives in continuous-flow microreactors enhances reaction control. For instance, sulfanilic acid is diazotized with sodium nitrite and coupled with m-chlorophenol, followed by reduction with zinc powder to yield 4-amino-3,5-dichlorophenol.

Table 2: Catalysts for Amination

| Substrate | Catalyst | Reducing Agent | Yield | Source |

|---|---|---|---|---|

| 3,5-Dichloro-4-nitrophenol | Pt/C (Fe-modified) | H₂ (450 psi) | 99.5% | |

| Azo Intermediate | Zn Powder | Formic Acid | 83% |

Industrial-Scale Production Optimization

Industrial processes prioritize yield, purity, and cost efficiency:

Multi-Stage Reactor Systems:

Patented systems integrate mixing kettles, kettle reactors, and solid-liquid separators. For example, 2,6-dichloro-4-nitrophenol is synthesized in a jacketed reactor using tetrachloroethylene and concentrated sulfuric acid, followed by hydrazine hydrate reduction in a tower reactor.Solvent Recycling:

Distillation columns recover solvents like monochlorobenzene and ethanol, reducing waste. Automated temperature and pressure controls ensure consistent product quality.

Key Industrial Parameters:

- Reaction scale: 20 m³ batches.

- Purity: >98% after recrystallization.

- Energy consumption: 15–20 kWh/kg product.

Derivative Synthesis: Benzotrifluoride and Glyoxal Hydrates

4-Amino-3,5-dichlorophenol serves as a precursor for specialized derivatives:

Benzotrifluoride Derivatives:

Reaction with trifluoromethylating agents (e.g., CF₃I) in the presence of Cu(I) catalysts produces 4-amino-3,5-dichlorobenzotrifluoride, a key intermediate in agrochemicals.Glyoxal Hydrates:

Condensation with glyoxylic acid under acidic conditions forms (4-amino-3,5-dichlorophenyl)glycolic acid, used in pharmaceutical synthesis. The product is isolated via ethyl acetate extraction and recrystallization.

Table 3: Derivative Synthesis Conditions

| Derivative | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Benzotrifluoride | CF₃I, CuI | 120°C, 24 h | 75% | |

| Glycolic Acid Hydrate | Glyoxylic Acid | H₂SO₄, 80°C | 68% |

Molecular Structure and Isomerization

4-Amino-3,5-dichlorophenol represents a substituted aromatic phenol compound with the molecular formula C₆H₅Cl₂NO [1]. The compound features a benzene ring substituted with a hydroxyl group at position 1, an amino group at position 4, and two chlorine atoms symmetrically positioned at positions 3 and 5 [1]. The International Union of Pure and Applied Chemistry name for this compound is 4-amino-3,5-dichlorophenol, and it is registered under Chemical Abstracts Service number 26271-75-0 [1].

The molecular structure exhibits a planar aromatic system with the amino and hydroxyl functional groups capable of participating in hydrogen bonding interactions . The presence of two chlorine atoms at positions 3 and 5 introduces electron-withdrawing character to the aromatic system, potentially affecting the reactivity of both the amino and hydroxyl groups . The symmetrical positioning of the chlorine substituents eliminates the possibility of positional isomers for this specific substitution pattern .

The compound demonstrates limited structural isomerization possibilities due to the fixed aromatic framework [18]. Tautomeric equilibria may exist between the phenol and quinone-imine forms, though the phenolic form predominates under standard conditions [18]. The amino group at position 4 can exist in different protonation states depending on solution pH, representing a form of chemical isomerization rather than structural isomerization [18].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂NO | [1] |

| Molecular Weight | 178.02 g/mol | [4] |

| Chemical Abstracts Service Number | 26271-75-0 | [1] |

| International Union of Pure and Applied Chemistry Name | 4-amino-3,5-dichlorophenol | [1] |

| Heavy Atoms Count | 10 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Number of Rings | 1 | [1] |

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy of 4-amino-3,5-dichlorophenol reveals characteristic aromatic proton signals in the downfield region between 6.5 and 8.0 parts per million [29]. The symmetrical substitution pattern results in simplified proton nuclear magnetic resonance spectra, with equivalent protons at positions 2 and 6 appearing as a single resonance [29]. The hydroxyl proton typically appears as a broad singlet due to rapid exchange with trace water, while amino protons may show temperature-dependent broadening due to exchange processes [9].

Infrared spectroscopy provides definitive functional group identification for this compound [30]. The hydroxyl group exhibits characteristic stretching vibrations in the 3550-3200 wavenumber region, appearing as a broad absorption due to hydrogen bonding interactions [30]. Primary amine stretching vibrations appear as two distinct bands in the 3550-3250 wavenumber range, representing symmetric and asymmetric nitrogen-hydrogen stretches [30]. Aromatic carbon-hydrogen stretching occurs in the 3100-3000 wavenumber region, while aromatic carbon-carbon stretching vibrations appear between 1625-1440 wavenumbers [30].

The carbon-nitrogen stretching vibration for aromatic amines typically occurs around 1300-1350 wavenumbers [8]. Carbon-chlorine stretching vibrations appear in the lower frequency region between 750-650 wavenumbers, characteristic of aromatic chlorine substitution [30]. The fingerprint region below 1500 wavenumbers contains multiple absorption bands corresponding to various bending and stretching modes specific to the molecular structure [30].

Mass spectrometry of 4-amino-3,5-dichlorophenol shows a molecular ion peak at mass-to-charge ratio 178, corresponding to the molecular weight [28]. Fragmentation patterns typically involve loss of chlorine atoms, producing base peaks at lower mass-to-charge ratios [28]. Common fragmentation includes loss of a single chlorine atom yielding fragments at mass-to-charge ratio 143, representing a significant fragmentation pathway [28]. Additional fragmentation may occur through loss of the amino group or combined loss of multiple substituents [28].

| Spectroscopic Technique | Characteristic Frequency/Value | Notes |

|---|---|---|

| Infrared - Hydroxyl Stretch | 3550-3200 cm⁻¹ | Broad due to hydrogen bonding |

| Infrared - Primary Amine Stretch | 3550-3250 cm⁻¹ | Two bands characteristic |

| Infrared - Aromatic Carbon-Hydrogen | 3100-3000 cm⁻¹ | Weak to medium intensity |

| Infrared - Carbon-Nitrogen Stretch | 1300-1350 cm⁻¹ | Aromatic amine characteristic |

| Mass Spectrometry - Molecular Ion | m/z 178 | Molecular ion peak |

| Nuclear Magnetic Resonance - Aromatic | 6.5-8.0 ppm | Downfield aromatic region |

Solubility and Stability Profiles

The solubility characteristics of 4-amino-3,5-dichlorophenol reflect the polar nature of the amino and hydroxyl functional groups combined with the hydrophobic aromatic core [12]. Water solubility is limited due to the presence of chlorine substituents and the aromatic ring system, with the compound showing only slight solubility in aqueous media [12]. The log partition coefficient value of 2.05 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous phases [1].

Organic solvent solubility varies significantly depending on solvent polarity and hydrogen bonding capacity [12]. The compound demonstrates enhanced solubility in polar organic solvents such as ethanol and methanol due to hydrogen bonding interactions between the hydroxyl and amino groups and the solvent molecules [12]. Chlorinated solvents like chloroform provide moderate solubility, while nonpolar solvents such as petroleum ether show limited dissolving capacity [12].

Chemical stability of 4-amino-3,5-dichlorophenol depends strongly on environmental conditions including pH, temperature, and exposure to light and oxygen [15]. The phenolic hydroxyl group makes the compound susceptible to oxidation reactions, particularly under alkaline conditions [15]. The amino group can undergo various degradation reactions including oxidation and coupling reactions when exposed to oxidizing agents [15]. Storage recommendations typically specify cool, dry conditions with protection from light to minimize degradation [15].

Thermal stability analysis indicates that the compound remains stable at room temperature but may undergo decomposition at elevated temperatures [15]. The presence of chlorine substituents generally enhances thermal stability compared to unsubstituted aminophenols [15]. pH stability studies reveal that the compound is most stable under neutral to slightly acidic conditions, with increased degradation rates observed under strongly acidic or basic conditions [15].

| Solubility Parameter | Value | Notes |

|---|---|---|

| Log Partition Coefficient | 2.05 | Moderate lipophilicity |

| Water Solubility | Slight | Limited aqueous solubility |

| Polar Surface Area | 46 Ų | Moderate polar character |

| Hydrogen Bond Acceptors | 2 | Oxygen and nitrogen atoms |

| Hydrogen Bond Donors | 2 | Hydroxyl and amino hydrogens |

Thermodynamic and Kinetic Data

Thermodynamic properties of 4-amino-3,5-dichlorophenol include fundamental parameters such as melting point, boiling point, and vapor pressure characteristics [4]. The compound exhibits a boiling point of 294°C at standard atmospheric pressure of 760 millimeters of mercury [4]. The flash point occurs at 131.6°C, indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [4].

Density measurements indicate a value of 1.56 grams per cubic centimeter, reflecting the influence of the chlorine substituents on the overall molecular density [4]. The vapor pressure at standard temperature remains relatively low due to hydrogen bonding interactions between molecules, which increase intermolecular forces and reduce volatility [23]. Comparative studies with related chlorinated phenols suggest similar vapor pressure behavior patterns [23].

Kinetic data for 4-amino-3,5-dichlorophenol primarily relates to reaction rates under various chemical transformation conditions [14]. The electron-withdrawing effect of chlorine substituents influences the reactivity of both the amino and hydroxyl groups, generally reducing their nucleophilicity compared to unsubstituted analogs [14]. Reaction kinetics with electrophilic reagents typically show reduced rates due to the deactivating effect of chlorine substitution [14].

Enthalpy and entropy values for phase transitions provide insight into the energetic requirements for physical state changes [14]. The enthalpy of vaporization reflects the energy required to overcome intermolecular hydrogen bonding and van der Waals forces during the liquid-to-gas transition [14]. Heat capacity measurements as a function of temperature provide fundamental thermodynamic data for process design and safety calculations [14].

| Thermodynamic Property | Value | Units |

|---|---|---|

| Boiling Point | 294 | °C at 760 mmHg |

| Flash Point | 131.6 | °C |

| Density | 1.56 | g/cm³ |

| Molecular Weight | 178.02 | g/mol |

| Exact Mass | 177.977 | g/mol |

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant